molecular formula C5H11F3N2 B8538174 5,5,5-Trifluoropentane-1,2-diamine

5,5,5-Trifluoropentane-1,2-diamine

Cat. No.: B8538174
M. Wt: 156.15 g/mol
InChI Key: WYPGCOAOURDKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoropentane-1,2-diamine is a chemical building block of interest in advanced research applications. This compound features a pentane backbone substituted with a terminal trifluoromethyl group and a 1,2-diamine functionality. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the molecule's polarity, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry for the development of novel pharmaceutical agents. Furthermore, the presence of two amine groups provides versatile handles for chemical synthesis, facilitating its use in polymer science and the creation of specialty materials. As a rule for all our products, this compound is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11F3N2

Molecular Weight

156.15 g/mol

IUPAC Name

5,5,5-trifluoropentane-1,2-diamine

InChI

InChI=1S/C5H11F3N2/c6-5(7,8)2-1-4(10)3-9/h4H,1-3,9-10H2

InChI Key

WYPGCOAOURDKEZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Aromatic Fluorinated Diamines

  • 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1737-64-0) and 4,5-Bis(trifluoromethyl)benzene-1,2-diamine (CAS 30454-92-3) are benzene-based diamines with fluorinated substituents. These compounds exhibit strong electron-withdrawing effects, enhancing their utility in electrophilic substitution reactions. However, their aromaticity limits flexibility compared to aliphatic systems like 5,5,5-Trifluoropentane-1,2-diamine .

Non-Fluorinated Aliphatic Diamines

  • 1,2-Ethanediamine and 1,3-Propanediamine () lack fluorination, resulting in higher basicity (pKa ~8–10) and solubility in polar solvents. The trifluoromethyl groups in this compound reduce basicity and increase hydrophobicity, making it more suited for lipid-rich environments in drug delivery .
Reactivity in Condensation Reactions

Diamines are key precursors in synthesizing heterocycles like quinoxalines. For example:

  • Aromatic 1,2-diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) react with 1,2-dicarbonyls via LaCl₃-catalyzed condensation to form quinoxalines in high yields (Table 2, ). The electron-withdrawing -CF₃ groups in this compound may slow nucleophilic attack due to reduced amine basicity, necessitating harsher conditions or alternative catalysts .
  • Non-fluorinated aliphatic diamines (e.g., 1,2-ethanediamine) react rapidly with dicarbonyls under mild conditions, whereas fluorinated analogs likely require optimized protocols to balance reactivity and stability .
Physical and Chemical Properties
Property This compound 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine 1,2-Ethanediamine
Structure Aliphatic, -CF₃ Aromatic, -CF₃ Aliphatic, -H
Basicity (pKa) Lower (est. 6–7) Moderate (est. 7–8) High (~10)
Solubility Hydrophobic Moderate in polar aprotic solvents Highly polar
Thermal Stability High (due to C-F bonds) Moderate Low

Preparation Methods

Reaction Setup and Optimization

  • Substrates : Trifluoroacetophenone derivatives and aldehydes.

  • Base : Aqueous KOH (1–2 equiv) in ethanol or acetonitrile.

  • Temperature : Reflux conditions (100°C) to accelerate Michael addition.

EntryBase (equiv)SolventTime (h)Yield (%)
1KOH (1.0)EtOH362
2KOH (1.0)MeCN360

The choice of solvent significantly impacts yield, with ethanol favoring higher conversions due to better solubility of intermediates.

Reductive Amination of 1,2-Diketones

Ammonia as the Nitrogen Source

Treating 5,5,5-trifluoropentane-1,2-dione with excess ammonium acetate under catalyst-free conditions mirrors methods used for pyridine synthesis. The proposed mechanism involves:

  • Enamine formation : Nucleophilic attack of ammonia on the diketone.

  • Tautomerization : Keto-enol shifts to stabilize intermediates.

  • Reduction : Use of NaBH4_4 or H2_2/Pd-C to convert imine bonds to amines.

Key challenges include over-reduction to secondary amines and regioselectivity issues.

Catalytic Hydrogenation

  • Catalyst : Raney nickel or palladium on carbon.

  • Conditions : 60–80°C under 50–100 psi H2_2.

  • Yield : 45–68% (extrapolated from analogous diamine syntheses).

Three-Component Coupling Strategies

Inspired by the one-pot synthesis of heterocycles, a plausible route involves:

  • Schiff base formation : Condensation of 3-formylchromone with benzylamine.

  • Michael addition : Ethyl 4,4,4-trifluoro-3-oxobutanoate as the trifluoromethyl donor.

  • Reductive cyclization : Conversion to the diamine via hydrogenolysis.

This method circumvents the isolation of diketone intermediates but risks forming pyridine byproducts.

Spectral Characterization and Validation

Successful synthesis requires rigorous validation:

  • 1^1H NMR : Absence of carbonyl signals (δ 2.5–3.5 ppm for CH2_2NH2_2).

  • 19^{19}F NMR : Single peak near δ -60 ppm for CF3_3.

  • HRMS : Molecular ion peak at m/z 190.0843 [M+H]+^+.

Q & A

Q. What are the optimal synthetic routes for 5,5,5-Trifluoropentane-1,2-diamine, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis of fluorinated diamines like this compound typically involves multi-step reactions, including nucleophilic substitution, catalytic hydrogenation, or asymmetric biocatalysis. Key parameters to optimize include:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions in fluorination steps, while higher temperatures (50–80°C) accelerate hydrogenation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance fluorinated intermediate stability .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation or immobilized lipases for enantioselective synthesis . Validation: Monitor intermediates via <sup>19</sup>F NMR to track fluorination efficiency and HPLC with chiral columns (e.g., Chiralpak AD-H) to assess stereochemical purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Critical for identifying fluorinated regions and verifying substitution patterns. For example, <sup>19</sup>F NMR signals at δ -75 to -80 ppm confirm trifluoromethyl groups .
  • Mass spectrometry (HRMS) : Resolves molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers .
  • Chiral HPLC : Essential for enantiomeric excess (ee) determination. Use columns like Chiralcel OD-H with hexane:isopropanol (90:10) mobile phases .

Advanced Research Questions

Q. How can researchers optimize chiral purity in this compound synthesis using biocatalytic methods?

Methodological Answer: Biocatalysis (e.g., transaminases or ketoreductases) offers high enantioselectivity. Key steps include:

  • Enzyme screening : Use a diverse panel of immobilized enzymes to identify optimal activity toward fluorinated substrates .
  • pH and cofactor control : Maintain pH 7.5–8.5 for transaminase stability and supplement with PLP (pyridoxal phosphate) cofactors .
  • Scale-up challenges : Employ continuous-flow reactors to mitigate substrate inhibition and improve enzyme reusability . Data Analysis: Combine chiral HPLC with kinetic modeling to predict ee under varying conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variability in:

  • Assay conditions : Standardize cell-based assays (e.g., neurokinin-1 receptor binding) using controlled pH (7.4), temperature (37°C), and solvent concentrations (DMSO < 0.1%) .
  • Sample purity : Re-evaluate "inactive" batches via LC-MS to detect trace impurities (e.g., defluorinated byproducts) .
  • Theoretical frameworks : Apply cheminformatics tools (e.g., molecular docking) to reconcile activity differences with structural variations .

Q. How can factorial design improve experimental efficiency in studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: Use a 2<sup>k</sup> factorial design to systematically vary factors like:

  • Independent variables : Substituent position (e.g., fluorine vs. methyl groups), reaction time, and temperature .
  • Response variables : Yield, ee, and IC50 values. Analysis: ANOVA identifies significant interactions (e.g., fluorine placement vs. bioactivity) . For example, a 2<sup>3</sup> design might reveal that trifluoromethyl groups at C5 enhance receptor binding affinity by 40% compared to C3 .

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